molecular formula C7H8N4 B1396076 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 941868-27-5

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1396076
CAS No.: 941868-27-5
M. Wt: 148.17 g/mol
InChI Key: WZJGBNLTUIUHME-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, such as Janus kinase 1 (JAK1), by binding to their active sites . The inhibition of JAK1 can modulate various signaling pathways, including those involved in immune responses and inflammation. Additionally, this compound has been found to interact with other proteins, such as those involved in DNA replication and repair, further highlighting its versatility in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In immune cells, this compound can modulate signaling pathways by inhibiting JAK1, leading to altered cytokine production and immune responses . In cancer cells, this compound has been shown to affect cell proliferation and apoptosis by interfering with key signaling pathways and gene expression . Additionally, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. By binding to the active sites of kinases such as JAK1, this compound inhibits their activity, leading to downstream effects on signaling pathways . The inhibition of JAK1 can result in reduced phosphorylation of downstream targets, ultimately affecting gene expression and cellular responses . Additionally, this compound can interact with other proteins involved in DNA replication and repair, further influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects on cellular function . Degradation of this compound can occur over time, potentially leading to reduced efficacy and altered cellular responses . Long-term studies have demonstrated that this compound can have sustained effects on cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can modulate signaling pathways and cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on organ function and overall health . Threshold effects have been observed, where specific dosages are required to achieve desired therapeutic outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of enzymes involved in nucleotide synthesis and degradation, thereby affecting the levels of key metabolites . Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, further highlighting its role in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, allowing it to reach its intracellular targets . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with proteins involved in DNA replication and repair . Additionally, this compound can be found in the cytoplasm, where it modulates signaling pathways and metabolic processes . The precise localization of this compound is essential for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Aromatic and aliphatic amines, HCl as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the methyl group at the 6-position, which can influence its electronic properties and biological activity. This modification can enhance its selectivity and potency as a kinase inhibitor compared to its analogs .

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJGBNLTUIUHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.